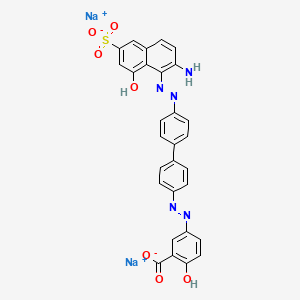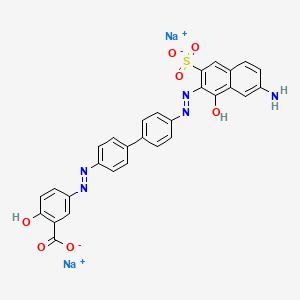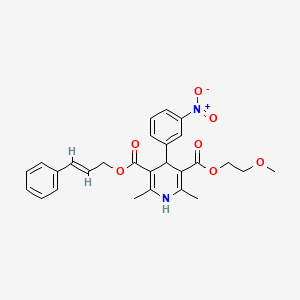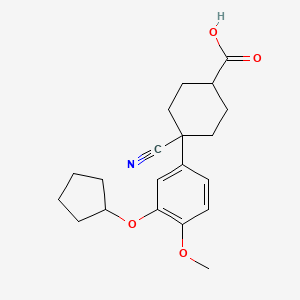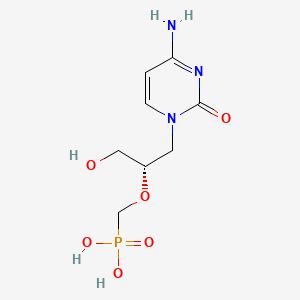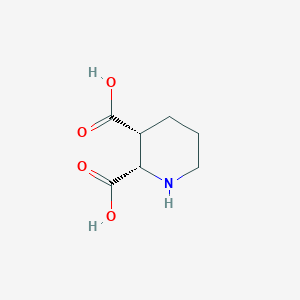
cis-Piperidine-2,3-dicarboxylic acid
Overview
Description
CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . It is known for its role as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors, and a partial agonist for NMDA receptors . This compound is used in blocking general excitatory synaptic transmissions .
Mechanism of Action
Target of Action
The primary targets of cis-PDA are the NMDA, AMPA, and kainate ionotropic receptors . These receptors are crucial for neurotransmission in the nervous system, particularly in processes related to learning and memory.
Mode of Action
cis-PDA acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Interestingly, it also acts as a partial agonist for NMDA receptors
Biochemical Pathways
By antagonizing the AMPA and kainate receptors and partially agonizing the NMDA receptors, cis-PDA can block general excitatory synaptic transmissions . This can affect various biochemical pathways in the nervous system, particularly those involved in signal transmission.
Result of Action
The molecular and cellular effects of cis-PDA’s action primarily involve the inhibition of excitatory synaptic transmissions . This can lead to a decrease in neuronal excitability and potentially affect various neurological processes.
Biochemical Analysis
Biochemical Properties
cis-Piperidine-2,3-dicarboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it blocks NMDA, AMPA, and kainate mediated responses . The nature of these interactions involves the compound acting as a general ionotropic receptor antagonist .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by blocking general excitatory synaptic transmissions . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable piperidine derivative with a dicarboxylic acid precursor . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID may involve scalable preparation approaches that ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form . The compound is typically stored at low temperatures (2-8°C) and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound . Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
TRANS-2,3-PIPERIDINE-DICARBOXYLIC ACID: Another isomer of piperidine dicarboxylic acid with different stereochemistry.
PIPERIDINE-2,4-DICARBOXYLIC ACID: A similar compound with carboxylic acid groups at different positions on the piperidine ring.
Uniqueness
CIS-2,3-PIPERIDINE-DICARBOXYLIC ACID is unique due to its specific stereochemistry, which influences its interaction with ionotropic glutamate receptors. This stereochemistry allows it to act as a non-specific antagonist and partial agonist, making it valuable in research focused on synaptic transmission and neurological disorders .
Properties
IUPAC Name |
piperidine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWNCBCBZZBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17079-18-4, 46026-75-9 | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17079-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Piperidinedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


